molecular formula C20H25N5O3S B2719630 5-((3,5-Dimethylpiperidin-1-yl)(4-nitrophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 1008980-34-4

5-((3,5-Dimethylpiperidin-1-yl)(4-nitrophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2719630
M. Wt: 415.51
InChI Key: NTBYDPFFWWZCHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of such compounds is often analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide detailed information about the compound’s molecular geometry, connectivity of atoms, and molecular mass .


Chemical Reactions Analysis

The chemical reactivity of a compound like this would depend on its functional groups. For instance, the nitro group is electron-withdrawing and can participate in electrophilic substitution reactions, while the piperidine ring can undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of such a compound would depend on its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups can influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • The development of heteroaromatic azido compounds and subsequent preparation of 1H-1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines showcases the utility of azido-thiophene derivatives in heterocyclic chemistry, highlighting synthetic pathways that could be analogous for creating compounds similar to the one (Westerlund, 1980).

  • Research on the synthesis of new 1,2,4-triazole derivatives, including antimicrobial activity studies, illustrates the broader context of triazole chemistry and its relevance in developing compounds with potential biological activities (Bektaş et al., 2007).

Biological Applications and Activity Studies

  • Studies on triazolothiadiazoles bearing pyrazole suggest their potential as antimicrobial agents, indicating that triazole and its fused systems can serve as scaffolds for designing compounds targeting bacterial and fungal infections (Reddy et al., 2010).

  • Investigations into triazolopyrimidines and related structures highlight their utility in creating neurokinin-1 receptor antagonists, which are significant for their roles in managing emesis and depression, showcasing the potential therapeutic applications of triazole derivatives (Harrison et al., 2001).

Chemical Transformations and Structural Analysis

  • Research on the synthesis of triazolo-pyrimidines using ecofriendly additives highlights innovative methodologies in heterocyclic synthesis, emphasizing green chemistry principles and the potential for synthesizing complex molecules in a sustainable manner (Khaligh et al., 2020).

Safety And Hazards

The safety and hazards associated with a compound like this would depend on its specific properties and uses. As with any chemical, appropriate safety measures should be taken when handling it to avoid potential health risks .

Future Directions

Future research on this compound could involve further exploration of its potential applications, such as its use in drug discovery or material synthesis. Additionally, studies could be conducted to optimize its synthesis process or to modify its structure to enhance its properties .

properties

IUPAC Name

5-[(3,5-dimethylpiperidin-1-yl)-(4-nitrophenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3S/c1-4-16-21-20-24(22-16)19(26)18(29-20)17(23-10-12(2)9-13(3)11-23)14-5-7-15(8-6-14)25(27)28/h5-8,12-13,17,26H,4,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBYDPFFWWZCHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CC(CC(C4)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((3,5-Dimethylpiperidin-1-yl)(4-nitrophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

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